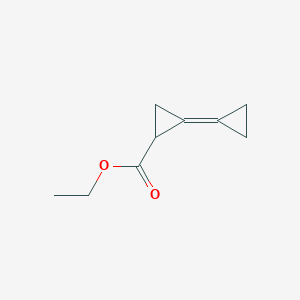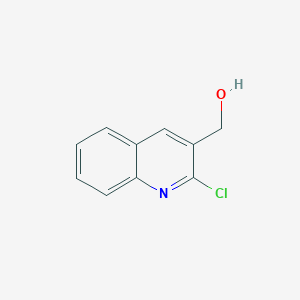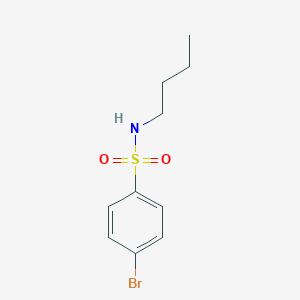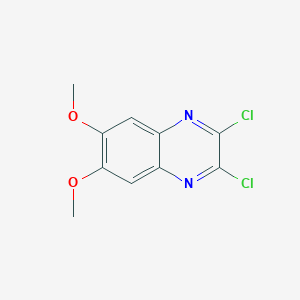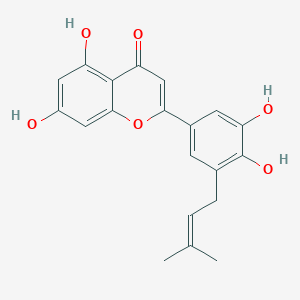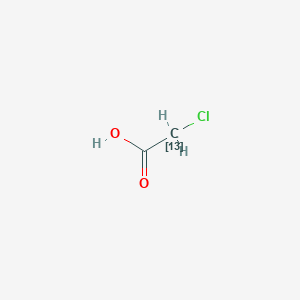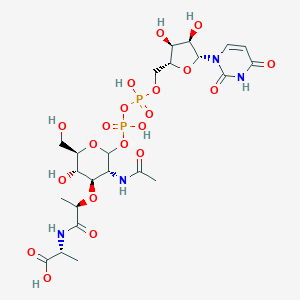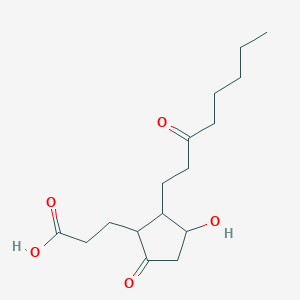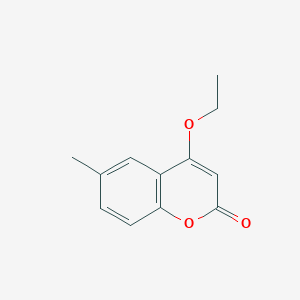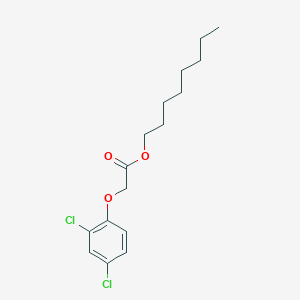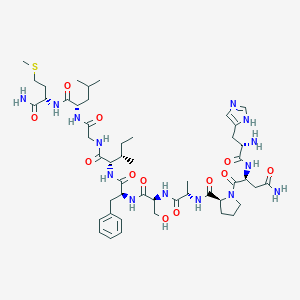
Ranatachykinin C
Descripción general
Descripción
Ranatachykinin C (RanC) is a peptide that belongs to the tachykinin family. It is a potent neuropeptide that plays an important role in various physiological and pathological processes in the human body. RanC has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function.
Mecanismo De Acción
Ranatachykinin C exerts its biological effects by binding to specific receptors on the surface of target cells. The primary receptor for Ranatachykinin C is the neurokinin-1 receptor (NK1R). Binding of Ranatachykinin C to NK1R activates a signaling pathway that leads to the release of various neurotransmitters and cytokines, resulting in the modulation of pain, inflammation, and cardiovascular function.
Efectos Bioquímicos Y Fisiológicos
Ranatachykinin C has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of pain and inflammation by modulating the release of various neurotransmitters and cytokines. Ranatachykinin C has also been shown to regulate cardiovascular function by modulating the release of vasoactive peptides and regulating blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ranatachykinin C has several advantages for use in lab experiments. It is a potent neuropeptide that can be easily synthesized using SPPS or recombinant DNA technology. Ranatachykinin C is also stable and can be stored for long periods of time. However, Ranatachykinin C has some limitations for use in lab experiments. It is a relatively expensive peptide, and its effects can be difficult to study in vivo due to its rapid degradation.
Direcciones Futuras
Research on Ranatachykinin C is ongoing, and there are several future directions for this field of study. One potential direction is the development of novel therapeutic agents that target the Ranatachykinin C/NK1R signaling pathway for the treatment of various diseases. Another direction is the study of the role of Ranatachykinin C in the regulation of other physiological processes, such as immune function and metabolism. Additionally, the development of new methods for the synthesis and delivery of Ranatachykinin C may lead to improved therapeutic efficacy and reduced costs.
Aplicaciones Científicas De Investigación
Ranatachykinin C has been extensively studied for its role in various physiological and pathological processes. It has been shown to be involved in the regulation of pain, inflammation, and cardiovascular function. Ranatachykinin C has also been implicated in the pathogenesis of various diseases, including asthma, arthritis, and cancer. Research on Ranatachykinin C has led to the development of novel therapeutic agents for the treatment of these diseases.
Propiedades
Número CAS |
135690-49-2 |
|---|---|
Nombre del producto |
Ranatachykinin C |
Fórmula molecular |
C49H76N14O12S |
Peso molecular |
1085.3 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H76N14O12S/c1-7-27(4)40(48(74)54-23-39(66)57-33(18-26(2)3)44(70)58-32(41(52)67)15-17-76-6)62-45(71)34(19-29-12-9-8-10-13-29)59-46(72)36(24-64)61-42(68)28(5)56-47(73)37-14-11-16-63(37)49(75)35(21-38(51)65)60-43(69)31(50)20-30-22-53-25-55-30/h8-10,12-13,22,25-28,31-37,40,64H,7,11,14-21,23-24,50H2,1-6H3,(H2,51,65)(H2,52,67)(H,53,55)(H,54,74)(H,56,73)(H,57,66)(H,58,70)(H,59,72)(H,60,69)(H,61,68)(H,62,71)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,40-/m0/s1 |
Clave InChI |
LVFJZDFXJABCGT-ZEQGLLOKSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
SMILES canónico |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(CC3=CN=CN3)N |
Secuencia |
HNPASFIGLM |
Sinónimos |
His-Asn-Pro-Ala-Ser-Phe-Ile-Gly-Leu-Met-NH2 ranatachykinin C RTK C RTK-C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



